molecular formula C4H4N2O2 B11818038 2-Aminooxazole-5-carbaldehyde

2-Aminooxazole-5-carbaldehyde

Cat. No.: B11818038
M. Wt: 112.09 g/mol
InChI Key: YXFXNFGCDVMEBN-UHFFFAOYSA-N
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Description

2-Aminooxazole-5-carbaldehyde is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminooxazole-5-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the aldehyde group. One common method is the reaction of benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid. This method forms the oxazole ring, which can then be further functionalized to introduce the amino and aldehyde groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Aminooxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, alkyl halides, and electrophiles such as bromine or chlorine. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amides, and alkylated derivatives. These products can have diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

2-Aminooxazole-5-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Aminooxazole-5-carbaldehyde involves its interaction with molecular targets through its primary amine and aldehyde groups. These functional groups can form covalent bonds with biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. For example, in antitubercular applications, the compound may target enzymes involved in the synthesis of mycolic acids, essential components of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminooxazole-5-carbaldehyde is unique due to its combination of an oxazole ring with both amino and aldehyde functional groups. This combination enhances its reactivity and versatility in various chemical reactions and applications. Its potential role in chemical evolution as a precursor of RNA nucleotides further distinguishes it from other similar compounds .

Properties

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

2-amino-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C4H4N2O2/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6)

InChI Key

YXFXNFGCDVMEBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)N)C=O

Origin of Product

United States

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